molecular formula C8H5ClFN B1360232 2-Chloro-6-fluorophenylacetonitrile CAS No. 75279-55-9

2-Chloro-6-fluorophenylacetonitrile

Cat. No. B1360232
M. Wt: 169.58 g/mol
InChI Key: ZGSAFMIRVLOISC-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(2-Chloro-6-fluoro-benzyl)-4,5-dihydro-1H-imidazole was prepared from (2-chloro-6-fluoro-phenyl)-acetonitrile and ethylene diamine in analogy to Example 22; isolated as hydrochloride: colourless powder; MS (ISP): 212.9 ((M+H)+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]#[N:11].[CH2:12](N)[CH2:13][NH2:14]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]1[NH:14][CH2:13][CH2:12][N:11]=1.[ClH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CC=2NCCN2)C(=CC=C1)F
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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